6-(Chloromethyl)furo[3,2-b]pyridine
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Overview
Description
6-(Chloromethyl)furo[3,2-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a chloromethyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)furo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with furan in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)furo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted furo[3,2-b]pyridine derivatives.
Oxidation: Formation of furanone derivatives.
Reduction: Formation of dihydropyridine derivatives.
Scientific Research Applications
6-(Chloromethyl)furo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly kinase inhibitors and anticancer compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)furo[3,2-b]pyridine in biological systems involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific kinases by binding to their active sites, thereby disrupting key signaling pathways involved in cell proliferation and survival . The chloromethyl group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine
- 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine
- 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine
Uniqueness
6-(Chloromethyl)furo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable building block in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
6-(chloromethyl)furo[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-4-6-3-8-7(10-5-6)1-2-11-8/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCUJNMVAOMWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CC(=C2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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